molecular formula C20H17FN4O5S3 B5361833 N-[4-(carbamoylsulfamoyl)phenyl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

N-[4-(carbamoylsulfamoyl)phenyl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide

Cat. No.: B5361833
M. Wt: 508.6 g/mol
InChI Key: ISJSSZVLKRNZQO-LFIBNONCSA-N
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Description

N-[4-(carbamoylsulfamoyl)phenyl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a fluorophenyl group, and a carbamoylsulfamoylphenyl moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Properties

IUPAC Name

N-[4-(carbamoylsulfamoyl)phenyl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17FN4O5S3/c21-13-3-1-12(2-4-13)11-16-18(27)25(20(31)32-16)10-9-17(26)23-14-5-7-15(8-6-14)33(29,30)24-19(22)28/h1-8,11H,9-10H2,(H,23,26)(H3,22,24,28)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISJSSZVLKRNZQO-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)N(C(=S)S2)CCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC(=O)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17FN4O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylsulfamoyl)phenyl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide typically involves multiple steps, including the formation of the thiazolidinone ring and the introduction of the fluorophenyl and carbamoylsulfamoylphenyl groups. Common synthetic routes may include:

    Formation of the Thiazolidinone Ring: This step often involves the reaction of a thiourea derivative with a carbonyl compound under acidic or basic conditions.

    Introduction of the Fluorophenyl Group: This can be achieved through a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the Carbamoylsulfamoylphenyl Group: This step may involve the reaction of a sulfonamide derivative with an isocyanate or carbamoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylsulfamoyl)phenyl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The thiazolidinone ring and sulfanylidene group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl groups can be reduced to alcohols or amines.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents such as nitrating agents, halogenating agents, and sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.

    Medicine: Its unique structure suggests potential therapeutic applications, particularly in the treatment of diseases involving oxidative stress or inflammation.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[4-(carbamoylsulfamoyl)phenyl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide likely involves interactions with specific molecular targets and pathways. For example, the compound may inhibit enzymes involved in oxidative stress or inflammation, leading to therapeutic effects. The exact molecular targets and pathways would need to be elucidated through further research.

Comparison with Similar Compounds

N-[4-(carbamoylsulfamoyl)phenyl]-3-[(5E)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide can be compared with other similar compounds, such as:

    Thiazolidinones: These compounds share the thiazolidinone ring structure and may exhibit similar chemical and biological properties.

    Fluorophenyl Derivatives: Compounds with fluorophenyl groups may have similar reactivity and biological activity.

    Sulfonamides: These compounds contain the sulfonamide group and may have comparable therapeutic applications.

The uniqueness of this compound lies in its combination of functional groups, which may confer distinct chemical and biological properties.

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